methyl 2-(3-methyl-1,2-oxazole-5-amido)-1,3-benzothiazole-6-carboxylate
Description
Methyl 2-(3-methyl-1,2-oxazole-5-amido)-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core substituted with a methyl carboxylate group at position 6 and an amido-linked 3-methyl-1,2-oxazole moiety at position 2. This compound’s synthesis likely involves sequential cyclization and coupling reactions, as inferred from analogous benzoxazole syntheses (e.g., cyclization of methyl-3-amino-4-hydroxybenzoate with aryl acids) . Its structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic scaffolds .
Properties
IUPAC Name |
methyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-7-5-10(21-17-7)12(18)16-14-15-9-4-3-8(13(19)20-2)6-11(9)22-14/h3-6H,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCBFGOXLZLRAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methyl-1,2-oxazole-5-amido)-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Oxazole Ring Formation: The oxazole ring can be synthesized by the cyclization of an appropriate α-hydroxy ketone with an amide.
Amidation and Esterification: The final steps involve the amidation of the oxazole ring with 3-methyl-1,2-oxazole-5-amine and esterification of the carboxylic acid group with methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
While specific information on the applications of "methyl 2-(3-methyl-1,2-oxazole-5-amido)-1,3-benzothiazole-6-carboxylate" is limited, research suggests potential applications based on its structural components.
Benzothiazole Derivatives
- Pharmaceutical Intermediates Benzothiazole derivatives are important pharmaceutical intermediates with good pharmacological and biological activities .
- Anti-tubercular Compounds Benzothiazoles can be used to synthesize anti-tubercular compounds . A study highlights recent synthetic developments of benzothiazole-based anti-tubercular compounds and their in vitro and in vivo activity .
Analgesic and Anti-inflammatory Activities
- Cyclooxygenase Inhibition Some benzodifuranyl compounds have been screened as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors and demonstrated analgesic and anti-inflammatory activities . Further research into similar compounds could reveal similar applications .
Other Notable Information
- Pancreatic Cancer Cells 6-(methylsulfinyl)hexyl isothiocyanate, a compound derived from Wasabia japonica, and its derivatives have shown potential activity against the growth and cancer stem cell phenotypes of human pancreatic cancer cells .
- Tricyclic Antidepressants 1-hexyl-3-methylimidazolium ionic liquids have been examined for use with tricyclic antidepressants . A chromatographic procedure has been developed for the control of tricyclic antidepressants in pharmaceutical formulations using a C8 column and a mobile phase containing 30% acetonitrile/10mM 1-hexyl-3-methylimidazolium chloride at pH 3, with UV detection .
Mechanism of Action
The mechanism of action of methyl 2-(3-methyl-1,2-oxazole-5-amido)-1,3-benzothiazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzothiazole and benzoxazole derivatives, emphasizing substituent effects, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Variations Benzothiazole vs. Substituent Effects: The oxazole-amido group in the target compound introduces hydrogen-bond donor/acceptor sites absent in simpler methyl or halogenated analogs (e.g., CAS 136663-21-3, 78757-00-3).
Synthetic Accessibility Benzoxazole derivatives (e.g., 3a-e in ) are synthesized via cyclization of methyl-3-amino-4-hydroxybenzoate with aryl acids, while the target compound likely requires additional steps for amide coupling, increasing synthetic complexity .
Physicochemical Properties Solubility: The methyl carboxylate and amide groups improve aqueous solubility compared to nonpolar methyl or bromo substituents. logP: The target compound’s logP is expected to be lower than halogenated derivatives (e.g., 2-Bromo analog) due to polar functional groups .
Biological Relevance
- Isoxazole and benzothiazole motifs are prevalent in anticancer and antiviral agents (). The target compound’s amide linkage may enhance binding to proteases or kinases compared to ester-containing analogs .
- Halogenated derivatives (e.g., 2-Bromo) are more reactive in cross-coupling reactions but may exhibit higher toxicity .
Biological Activity
Methyl 2-(3-methyl-1,2-oxazole-5-amido)-1,3-benzothiazole-6-carboxylate, with the CAS number 946319-08-0, is a compound that has garnered attention for its potential biological activities. This article reviews various studies that investigate its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzothiazole core linked to an oxazole moiety through an amide bond, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxazole and benzothiazole exhibit notable antimicrobial properties. For instance, a study highlighted the antimicrobial activity of isoxazole derivatives against various pathogens. These compounds showed low cytotoxic effects while effectively inhibiting biofilm formation by pathogenic bacteria .
| Compound | Antimicrobial Activity | Cytotoxicity |
|---|---|---|
| Isoxazole Derivatives | Effective against pathogens | Low cytotoxicity |
Anticancer Potential
This compound has been evaluated for anticancer activity. Research indicates that benzothiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For example, one study noted that certain benzothiazole compounds exhibited IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
The mechanism by which this compound exerts its biological effects is multifaceted. It may involve the inhibition of specific enzymes or pathways crucial for pathogen survival or cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit topoisomerases and disrupt DNA replication in cancer cells .
Case Study 1: Antibacterial Efficacy
A recent study investigated the antibacterial efficacy of methyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial potential.
Case Study 2: Cytotoxicity in Cancer Cells
In another study focusing on the cytotoxic effects of benzothiazole derivatives on MCF-7 cells, it was found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound demonstrated an IC50 value of approximately 18 µM after 48 hours of treatment.
Q & A
Q. What are the standard synthetic routes for methyl 2-(3-methyl-1,2-oxazole-5-amido)-1,3-benzothiazole-6-carboxylate, and what are the critical optimization parameters?
The synthesis typically involves coupling a 1,3-benzothiazole-6-carboxylate precursor with a 3-methyl-1,2-oxazole-5-carboxylic acid derivative. A general approach includes:
- Step 1 : Preparation of the benzothiazole core via cyclization of methyl 3-amino-4-mercaptobenzoate under acidic conditions, analogous to benzoxazole synthesis methods .
- Step 2 : Amide bond formation using coupling agents like EDCI/HOBt or DCC to link the oxazole moiety to the benzothiazole. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid oxazole ring-opening, a risk noted in aminoazole chemistry .
- Critical parameters : Yield depends on stoichiometric ratios, reaction time (typically 12–24 hours), and purification via recrystallization (e.g., DMF/acetic acid mixtures) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C) : Assign signals for the methyl ester (δ ~3.9 ppm in ¹H), benzothiazole aromatic protons (δ 7.5–8.5 ppm), and oxazole protons (δ 6.5–7.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping peaks in the aromatic region .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray crystallography : Resolves regiochemistry of the oxazole-benzothiazole linkage, as demonstrated for related benzisoxazole derivatives .
Q. What solvents and conditions are recommended for solubility and stability studies?
- Solubility : Moderate in DMSO (>10 mM) and DMF; limited in water. Pre-screen using DMSO stock solutions diluted into aqueous buffers (pH 7.4) for biological assays.
- Stability : Monitor via HPLC under accelerated conditions (40°C, 75% RH). Oxazole rings may hydrolyze in strong acids/bases; neutral pH buffers are preferred for long-term storage .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound?
- Methodological standardization : Replicate assays using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls. Discrepancies may arise from impurity profiles (e.g., residual DMF in samples) .
- SAR analysis : Synthesize analogs (e.g., replacing the oxazole with pyrazole) to isolate contributions of specific substituents to activity. Use molecular docking to predict binding to targets like kinase enzymes .
Q. What strategies mitigate regioselectivity challenges during synthesis?
- Protecting groups : Temporarily block reactive sites (e.g., benzothiazole NH) during coupling to direct amide formation to the desired position.
- Catalytic optimization : Use Pd-mediated cross-coupling for sterically hindered reactions. Monitor intermediates via LC-MS to confirm regiochemical fidelity .
Q. How does the electronic environment of the oxazole ring influence stability under photolytic or thermal conditions?
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for oxazoles).
- Photodegradation : Expose to UV light (254 nm) and track degradation products via LC-MS. The electron-withdrawing amide group may reduce oxazole ring stability compared to alkyl-substituted analogs .
Q. What computational methods are effective for predicting physicochemical properties?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate logP (predicted ~2.5) and pKa (amide proton ~10.5).
- MD simulations : Model solvation dynamics in lipid bilayers to predict membrane permeability for drug discovery applications .
Q. How can researchers resolve analytical challenges in distinguishing positional isomers?
- 2D NMR NOESY : Detect spatial proximity between benzothiazole and oxazole protons to confirm connectivity.
- X-ray crystallography : Definitive proof of regiochemistry, as applied to analogous benzisoxazole structures .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data across studies?
- Crystallinity vs. amorphous forms : Use XRD to compare polymorphs; amorphous forms may show higher apparent solubility. Recrystallization solvents (e.g., ethanol vs. ethyl acetate) influence crystal packing .
- pH-dependent solubility : Titrate in buffered solutions (pH 1–10) to identify ionizable groups affecting solubility.
Q. Why do biological assays show variable potency despite high purity?
- Aggregation : Test for colloidal aggregation using dynamic light scattering (DLS). Add detergents (e.g., 0.01% Tween-80) to disaggregate compounds in solution.
- Metabolic instability : Perform microsomal stability assays; oxazole rings may undergo CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
